3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine is a heterocyclic compound that features a thiazolidine ring substituted with a 4-iodophenylsulfonyl group and a phenyl group. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-phenyl-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and sulfonyl groups enhances its ability to interact with biological molecules, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-thiazolidine
- 3-(4-Chlorophenyl)sulfonyl-2-phenyl-1,3-thiazolidine
- 3-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-thiazolidine
Uniqueness
3-((4-Iodophenyl)sulfonyl)-2-phenylthiazolidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its potency compared to its bromine, chlorine, or fluorine analogs .
Properties
IUPAC Name |
3-(4-iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2S2/c16-13-6-8-14(9-7-13)21(18,19)17-10-11-20-15(17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMCUNXLKJUCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.